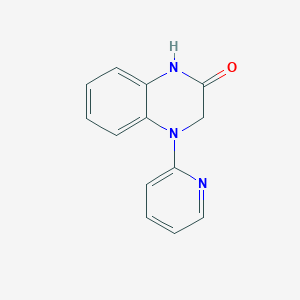
2-氧代-4-吡啶-2-基-1,3-二氢喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the class of quinoxalinones. This compound is characterized by a quinoxaline core structure fused with a pyridine ring. It has garnered significant interest due to its potential therapeutic properties and versatile chemical reactivity.
科学研究应用
4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: Due to its therapeutic properties, it is being explored for the development of new pharmaceuticals.
Industry: The compound’s chemical versatility allows for its use in the production of various industrial chemicals and materials.
作用机制
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds have been studied for their potential as antihiv drug candidates .
Biochemical Pathways
The related 3,4-dihydroquinoxalin-2-ones are known to have broad therapeutic potential, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization. This method yields the desired compound with moderate to good yields (51-90%) and excellent enantiomeric excess (>98% ee) . Another method includes the stereoselective substitution of enantiopure α-bromophenylacetates with o-phenyldiamines, yielding quinoxalin-2-ones in good to excellent yields (79-95%) and high enantiomeric excess (99:1 er) .
Industrial Production Methods
Industrial production methods for 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated processes and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted quinoxalinones, each with distinct chemical and biological properties.
相似化合物的比较
4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Quinoxaline Derivatives: These compounds have a quinoxaline core but may lack the pyridine ring, resulting in different chemical and biological properties.
The uniqueness of 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one lies in its specific substitution pattern and the presence of the pyridine ring, which imparts distinct chemical reactivity and biological activities.
属性
IUPAC Name |
4-pyridin-2-yl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(12-7-3-4-8-14-12)11-6-2-1-5-10(11)15-13/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBKYMGZIYZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

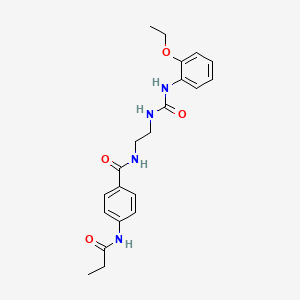
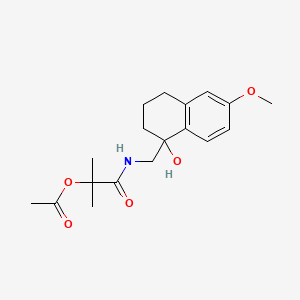
![1-[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]-1H-1,2,4-triazole](/img/structure/B2519797.png)
![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)
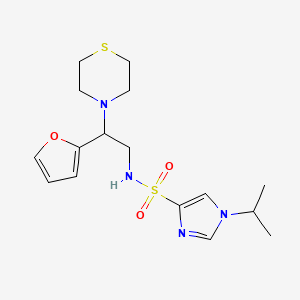
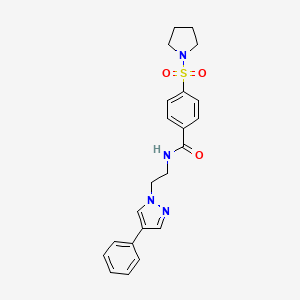
![1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519804.png)
![7-(2-ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519805.png)
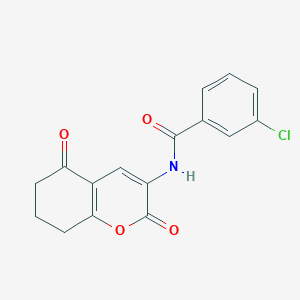
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2519812.png)
![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)
